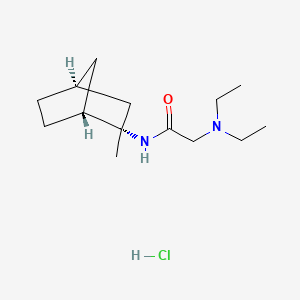

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride

Description

This compound is a hydrochlorinated acetamide derivative featuring a diethylamino group at the 2-position and a norbornanyl substituent (a bicyclic structure) at the amide nitrogen. Limited data are available on its specific applications or toxicity, necessitating further research .

Properties

CAS No. |

97703-07-6 |

|---|---|

Molecular Formula |

C14H27ClN2O |

Molecular Weight |

274.83 g/mol |

IUPAC Name |

2-(diethylamino)-N-[(1R,2S,4S)-2-methyl-2-bicyclo[2.2.1]heptanyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H26N2O.ClH/c1-4-16(5-2)10-13(17)15-14(3)9-11-6-7-12(14)8-11;/h11-12H,4-10H2,1-3H3,(H,15,17);1H/t11-,12+,14-;/m0./s1 |

InChI Key |

IPGSVDFNJKKPFV-BMZHGHOISA-N |

Isomeric SMILES |

CCN(CC)CC(=O)N[C@]1(C[C@H]2CC[C@@H]1C2)C.Cl |

Canonical SMILES |

CCN(CC)CC(=O)NC1(CC2CCC1C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the norbornane derivative, followed by the introduction of the diethylamino group and the acetamide moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Structural and Functional Differences

Lidocaine Hydrochloride

- Structure: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride.

- Key Features : Aromatic 2,6-dimethylphenyl group enhances stability and receptor binding.

- Applications : Widely used as a local anesthetic due to sodium channel blocking activity .

- Safety : Clinically established with a well-understood safety profile.

Mesocaine Hydrochloride

- Structure: 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride.

- Key Features : Trimethylphenyl group increases lipophilicity but may reduce metabolic clearance.

- Toxicity : Higher toxicity (ipr-mus LD50: 172 mg/kg) compared to lidocaine, limiting clinical use .

Midodrine Hydrochloride

- Structure: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride.

- Key Features : Hydroxyethyl and dimethoxyphenyl groups enable vasoconstrictive activity.

- Applications : Used to treat hypotension via α1-adrenergic receptor agonism .

Target Compound

- Structure: Norbornanyl substituent introduces a rigid bicyclic framework.

- Hypothesized Properties : Enhanced lipid solubility and steric hindrance may prolong duration of action or alter target selectivity compared to aromatic analogs.

Comparative Data Table

Biological Activity

Acetamide derivatives have been the focus of extensive research due to their diverse biological activities and potential therapeutic applications. The compound Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride is particularly noteworthy for its unique structural features and biological implications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula: C₁₃H₁₉ClN₂O

- Molecular Weight: 250.75 g/mol

The presence of the diethylamino group and the norbornane moiety contributes to its lipophilicity and potential interactions with biological targets.

The mechanism of action for acetamide derivatives often involves modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Studies suggest that such compounds may act as inhibitors or modulators of specific receptors, influencing various physiological processes.

Antimicrobial Activity

Research has indicated that certain acetamide derivatives exhibit antimicrobial properties. A study highlighted that compounds with bulky lipophilic groups showed enhanced activity against gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the acetamide scaffold can significantly affect antimicrobial potency.

| Compound | Activity Against Gram-Positive Bacteria | MIC (µg/mL) |

|---|---|---|

| 30 | Moderate | 50 |

| 31 | Moderate | 40 |

| 36 | High | 10 |

| 37 | High | 15 |

Toxicological Profile

The toxicological properties of acetamides have been extensively studied. For instance, Acetamide, 2-(diethylamino)-N-(2-exo-methyl-2-endo-norbornanyl)-, hydrochloride has shown a low primary eye irritation index and a skin irritation index of zero, indicating favorable safety profiles for topical applications . However, high doses can lead to liver damage and other systemic effects, necessitating careful monitoring during therapeutic use .

Case Studies

-

Case Study on Hepatotoxicity:

A long-term study involving rats demonstrated that prolonged exposure to acetamides led to liver cancer development. The relationship between dose and toxicity was clearly established, emphasizing the need for dose regulation in clinical settings . -

Antimicrobial Efficacy:

A recent screening identified several acetamide derivatives with promising antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity while minimizing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.